molecular formula C11H8FN5 B7560465 3-(6-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine

3-(6-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine

Cat. No. B7560465
M. Wt: 229.21 g/mol
InChI Key: BHFGVHXMSXKLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine is a synthetic compound that has gained attention in scientific research due to its potential to act as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of certain enzymes. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(6-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine in lab experiments is its potential to act as a therapeutic agent. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(6-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine. One area of interest is its potential use in the treatment of cancer and infectious diseases. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. It may also be studied for its potential use as a fluorescent probe for imaging applications.

Synthesis Methods

The synthesis of 3-(6-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine involves a series of chemical reactions. The first step involves the reaction of 2-aminopyrazine with 2,3-dichloro-5,6-difluorobenzimidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate, which is then treated with a reducing agent such as sodium borohydride to obtain the final product.

Scientific Research Applications

3-(6-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine has been studied for its potential applications in various fields of scientific research. One of the key areas of interest is its use as a therapeutic agent in the treatment of various diseases such as cancer and infectious diseases. It has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

3-(6-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5/c12-6-1-2-7-8(5-6)17-11(16-7)9-10(13)15-4-3-14-9/h1-5H,(H2,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFGVHXMSXKLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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